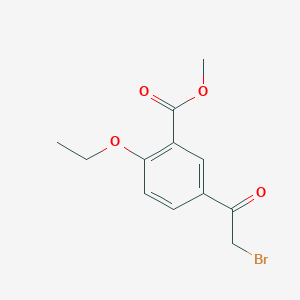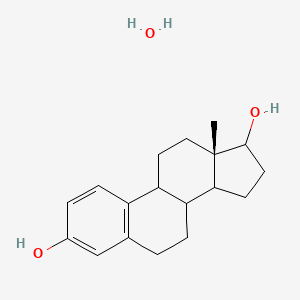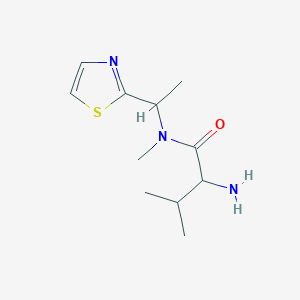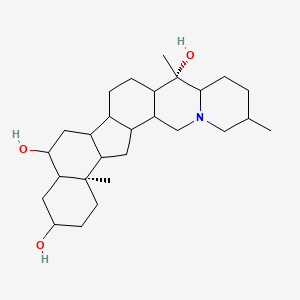
Verticine;Dihydroisoimperialine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peimine can be synthesized through various chemical routes, although the extraction from natural sources remains the most common method. The synthetic routes often involve complex organic reactions, including cyclization and alkylation processes. Specific reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of peimine typically involves the extraction from Fritillaria bulbs. The process includes drying the bulbs, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify peimine .
Analyse Des Réactions Chimiques
Types of Reactions
Peimine undergoes various chemical reactions, including:
Oxidation: Peimine can be oxidized to form peiminine, another bioactive compound.
Reduction: Reduction reactions can modify the functional groups in peimine, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired product .
Major Products
The major products formed from these reactions include peiminine and various substituted derivatives of peimine, each with distinct biological activities .
Applications De Recherche Scientifique
Peimine has a wide range of scientific research applications:
Chemistry: Peimine is studied for its unique chemical structure and reactivity, providing insights into alkaloid chemistry.
Biology: Research focuses on peimine’s interaction with cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
Peimine exerts its effects through multiple mechanisms:
Ion Channel Inhibition: Peimine inhibits voltage-dependent sodium and potassium channels, contributing to its analgesic and anti-inflammatory effects.
Receptor Modulation: Peimine acts on muscarinic receptors, particularly the M2 subtype, influencing smooth muscle relaxation and exocrine secretion.
Pathway Inhibition: Peimine inhibits the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival, thereby exerting antitumor effects
Comparaison Avec Des Composés Similaires
Peimine is compared with other alkaloids such as:
Peiminine: A closely related compound with similar biological activities but differing in its oxidation state.
Ginsenosides: Terpenoids from Panax ginseng with anti-inflammatory and antitumor properties, but differing in chemical structure and specific biological targets.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities, differing in its polyphenolic structure
Peimine’s uniqueness lies in its broad spectrum of biological activities and its specific interactions with ion channels and receptors, making it a versatile compound in both traditional and modern medicine .
Propriétés
Formule moléculaire |
C27H45NO3 |
|---|---|
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
(10S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26-,27+/m1/s1 |
Clé InChI |
IUKLSMSEHKDIIP-PGYMOFOESA-N |
SMILES isomérique |
CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(C6[C@@]5(CCC(C6)O)C)O)(C)O |
SMILES canonique |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
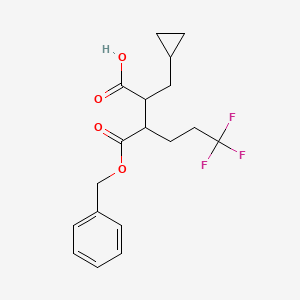
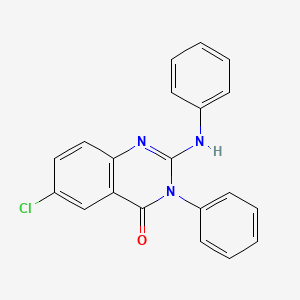
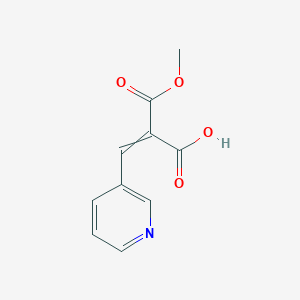

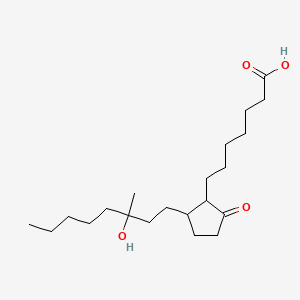
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)
